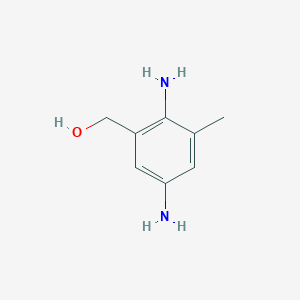
(2,5-Diamino-3-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Diamino-3-methylphenyl)methanol is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of two amino groups at the 2 and 5 positions, a methyl group at the 3 position, and a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diamino-3-methylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (2,5-Dinitro-3-methylphenyl)methanol, using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the nitro compound using a palladium catalyst. This method offers higher efficiency and selectivity, making it suitable for large-scale production. The reaction is conducted under controlled temperature and pressure conditions to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diamino-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to (2,5-Diamino-3-methylphenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (2,5-Diamino-3-methylbenzoic acid)
Reduction: (2,5-Diamino-3-methylphenyl)methane
Substitution: Derivatives with alkyl or acyl groups attached to the amino groups.
Scientific Research Applications
(2,5-Diamino-3-methylphenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a model compound for studying the interactions of amino-substituted phenyl derivatives with biological systems.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Diamino-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The hydroxymethyl group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Diamino-3-methylphenyl)methanol
- (2,5-Diamino-4-methylphenyl)methanol
- (2,5-Diamino-3-ethylphenyl)methanol
Uniqueness
(2,5-Diamino-3-methylphenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
925917-32-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2,5-diamino-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,9-10H2,1H3 |
InChI Key |
SCUGSSLEYBYIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















